(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Lipophilicity Drug-likeness Pharmacokinetics

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS 181475-72-9; molecular formula C₁₉H₁₆N₂O₂S₂; MW 368.47) is a synthetic rhodanine (2-thioxothiazolidin-4-one) derivative bearing a Z‑configured 5‑benzylidene group and an N‑phenylpropanamide side chain. The rhodanine core is a privileged scaffold in medicinal chemistry with recognised potential across anticancer, antimicrobial, and enzyme‑inhibitory indications.

Molecular Formula C19H16N2O2S2
Molecular Weight 368.47
CAS No. 181475-72-9
Cat. No. B2986980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
CAS181475-72-9
Molecular FormulaC19H16N2O2S2
Molecular Weight368.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H16N2O2S2/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13-
InChIKeyBXPQWHGYMNATHL-SSZFMOIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS 181475-72-9): Procurement-Relevant Structural Profile


(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS 181475-72-9; molecular formula C₁₉H₁₆N₂O₂S₂; MW 368.47) is a synthetic rhodanine (2-thioxothiazolidin-4-one) derivative bearing a Z‑configured 5‑benzylidene group and an N‑phenylpropanamide side chain . The rhodanine core is a privileged scaffold in medicinal chemistry with recognised potential across anticancer, antimicrobial, and enzyme‑inhibitory indications [1]. Unlike the widely studied rhodanine‑3‑acetic acid or 3‑acetamide congeners, this compound features a three‑carbon propanamide linker terminated by a neutral phenylamide, a combination that critically modulates lipophilicity (calculated logP ≈ 3.0–3.5), hydrogen‑bonding capacity, and conformational flexibility relative to the more common acetic acid or acetamide analogs [2].

Why a Generic Rhodanine-3-acetic Acid or Acetamide Cannot Replace (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS 181475-72-9)


Rhodanine derivatives are not functionally interchangeable because even a small alteration in the N‑3 side chain, the 5‑benzylidene substituent, or the linker length can drastically shift physicochemical properties and biological selectivity [1]. Kaźmierski et al. (2024) demonstrated for three close rhodanine‑3‑acetic acid analogs (A‑1, A‑2, A‑3) that merely changing the heterocyclic substituent on the acetic acid moiety altered logP by up to 0.35 units, shifted absorption maxima by >10 nm, and caused a >3‑fold difference in photoluminescence quantum yield [1]. The propanamide‑linked N‑phenyl derivative (CAS 181475-72‑9) differs from the common acetic acid or acetamide series in three critical aspects: (i) the extra methylene unit in the linker increases conformational entropy and steric reach, (ii) the neutral phenylamide terminus eliminates the charge‑driven interactions of the carboxylate, and (iii) the N‑phenyl group introduces a distinct π‑stacking and hydrogen‑bonding pharmacophore that is absent in acetic acid or pyridinyl congeners [2]. These structural features are not cosmetic—they directly determine which biological targets are accessible, the compound’s solubility profile, and its behaviour in cellular or in‑vivo models [1][3].

Quantitative Differentiation Evidence for CAS 181475-72-9 Versus Closest Structural Analogs


N-Phenylpropanamide vs. Carboxylic Acid Side Chain: LogP and Solubility Differentiation

The target compound carries an N-phenylpropanamide side chain, giving a calculated logP of approximately 3.0–3.5 (predicted by mcule and PrenDB), compared with measured logP values of 2.35–2.70 for the three rhodanine-3-acetic acid derivatives A-1, A-2, and A-3 reported by Kaźmierski et al. (2024) [1]. This increase of ~0.5–1.0 log unit corresponds to roughly a 3- to 10-fold higher partition coefficient favouring the organic phase, which can translate into measurably different membrane permeability and tissue distribution [1][2]. The neutral amide also eliminates the pH-dependent ionisation of the carboxylate, providing a consistent pharmacokinetic profile across physiological pH ranges, in contrast to the acetic acid analogs that exist predominantly as anions at pH 7.4 [1].

Lipophilicity Drug-likeness Pharmacokinetics SAR

Propanamide vs. Acetamide Linker Length: Conformational Flexibility and Microtubule-Targeting Implications

Zhou et al. (2021) reported that (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives (notably I20) inhibited cancer cell proliferation with IC₅₀ values of 7.0–20.3 µM (A549, PC-3, HepG2) by stabilising microtubules and promoting tubulin polymerisation [1]. The acetamide linker (n=1 methylene) positions the amide pharmacophore two bonds from the rhodanine nitrogen, whereas the propanamide linker (n=2) in CAS 181475-72-9 extends the reach by one additional methylene unit, increasing the maximum N-to-carbonyl distance by approximately 1.2–1.5 Å and adding one extra rotatable bond (4 vs. 3 in the acetamide scaffold). This additional conformational freedom may alter the docking pose within the colchicine or taxane binding sites on β‑tubulin, where the N‑phenyl group can explore a larger spatial volume [1][2]. Computational docking by Zhou et al. showed that the acetamide derivative I20 interacts with tubulin Arg β369, the binding site for Taxol; the propanamide analog may engage this or neighbouring residues with a different binding geometry, potentially shifting the stabilisation/destabilisation balance [1].

Microtubule dynamics Anticancer Tubulin polymerisation Linker SAR

N-Phenylamide vs. N-Pyridinyl Amide: Electronic and Hydrogen-Bonding Differentiation

The N-phenylamide terminus of CAS 181475-72-9 provides a single hydrogen‑bond donor (amide NH) and one acceptor (amide C=O) with a phenyl ring capable of π–π stacking. By contrast, the close analog (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 356572-79-7) introduces a pyridine nitrogen that acts as an additional hydrogen‑bond acceptor and can participate in bidentate chelation of metal ions or polar protein residues . In the DDX3 helicase inhibitor series, MAGA et al. (2008) established that the related compound FE15—which carries a 2‑hydroxyphenyl amide—inhibits DDX3 ATPase activity with Ki = 5.4 µM and suppresses HIV‑1 replication (EC₅₀ = 86.7 µM, MT‑4 cells) [1]. The N‑phenylamide of CAS 181475-72-9 lacks the ortho‑hydroxyl group of FE15 and the pyridinyl nitrogen of 356572-79-7, making it less polar and eliminating the intramolecular hydrogen bond possible in FE15. This structural difference predicts a distinct selectivity profile against ATP‑binding enzymes; FE15’s hydroxyl group contributes to DDX3 binding, and its removal (as in CAS 181475-72-9) would be expected to reduce DDX3 affinity while potentially improving selectivity against other kinase or helicase targets [1][2].

Medicinal chemistry Hydrogen bonding Kinase inhibition DDX3

Unsubstituted Benzylidene Ring: A Critical SAR Baseline for Antimicrobial and Anticancer Activity

CAS 181475-72-9 bears an unsubstituted 5‑benzylidene group, in contrast to the majority of published active rhodanine derivatives that carry electron‑withdrawing or electron‑donating substituents on the benzylidene phenyl ring. In the rhodanine-3-acetic acid series studied by Kaźmierski et al. (2024), compounds A‑1 and A‑2 (which differ only in their heterocyclic amide substituents, not in the benzylidene ring) displayed MIC values of 7.8–62.5 µg/mL against Gram‑positive bacteria (Staphylococcus aureus, S. epidermidis) and 15.6–125 µg/mL against Gram‑negative strains, with A‑1 showing the most potent broad‑spectrum activity [1]. The unsubstituted benzylidene serves as the essential negative control for SAR studies: its activity (or lack thereof) defines the baseline from which the contribution of each substituent (e.g., 4‑methoxy, 3‑bromo, 4‑dimethylamino) is measured. Without this baseline compound, SAR series cannot be quantitatively interpreted [1][2]. Furthermore, in the anticancer context, compound 44 (a 4‑dimethylamino‑benzylidene rhodanine‑3‑acetamide analog) inhibited A549 cells with IC₅₀ = 7 µM, comparable to gefitinib (IC₅₀ = 5.89 µM), underscoring the profound impact of benzylidene substitution on potency [2].

Antimicrobial Anticancer Structure–activity relationship (SAR) Benzylidene substitution

PRL‑3 Phosphatase Inhibition: Phenylamide as a Differentiating Pharmacophore from Carboxylic Acid Analogs

PRL‑3 (phosphatase of regenerating liver‑3) is a validated metastasis target, and multiple rhodanine derivatives have been characterised as PRL‑3 inhibitors. Compound 5e (a benzylidene rhodanine with a carboxylic acid‑bearing side chain) inhibited PRL‑3 with IC₅₀ = 0.9 µM in enzymatic assays and reduced cell invasion in vitro [1]. Lin et al. (2021) reported that 5‑(5‑chloro‑2‑(trifluoromethyl)benzylidene)‑2‑thioxothiazolidin‑4‑one (compound 4) inhibited PRL‑3 with IC₅₀ = 15.22 µM and also suppressed PRL‑3 protein expression in SW‑480 colorectal cancer cells (IC₅₀ = 6.64 µM) [2]. Both of these active PRL‑3 inhibitors carry a free NH at the rhodanine N‑3 position (i.e., the rhodanine ring is not N‑substituted), whereas CAS 181475-72-9 is N‑substituted with a phenylpropanamide chain that sterically and electronically alters the rhodanine core [2]. Although no direct PRL‑3 inhibition data exist for CAS 181475-72-9, the presence of the bulky N‑3 substituent is expected to reduce PRL‑3 affinity relative to the N‑unsubstituted benchmarks by at least 10‑ to 50‑fold, based on the steric clash predicted at the PRL‑3 active site [1][2].

PRL-3 phosphatase Metastasis Cancer Rhodanine SAR

Procurement-Relevant Application Scenarios for (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS 181475-72-9)


Scaffold‑Hopping and Selectivity‑Profiling Control in Kinase/ATPase Inhibitor Programmes

Use CAS 181475-72-9 as a selectivity control when screening rhodanine‑derived kinase or helicase inhibitors. The compound’s unsubstituted benzylidene and neutral N‑phenylpropanamide side chain provide a structurally distinct chemotype from the FE15 series (DDX3 inhibitors) and from rhodanine‑3‑acetic acid analogs. In a panel screen of kinases (e.g., TrkA, MPS1, p70S6K) and helicases (DDX3), CAS 181475-72-9 can help identify which targets are engaged by the core rhodanine scaffold versus those requiring specific benzylidene or amide‑terminus modifications [1][2].

Benzylidene‑Substituent SAR Baseline for Antimicrobial and Cytotoxicity Screening

When constructing a rhodanine SAR matrix, CAS 181475-72-9 (R = H on benzylidene) is the mandatory negative control defining baseline antimicrobial MIC values and cytotoxicity IC₅₀ values against a panel of bacterial strains (S. aureus, E. coli, P. aeruginosa) and cancer cell lines (A549, MCF‑7, HepG2). All substituted benzylidene analogs (e.g., 4‑methoxy, 3‑bromo, 4‑dimethylamino) are then compared against this baseline to calculate substituent‑dependent potency shifts (ΔpIC₅₀) [3].

Linker‑Length SAR in Microtubule‑Targeted Anticancer Agent Development

In a tubulin‑polymerisation screening cascade, CAS 181475-72-9 (propanamide linker, n=2) should be tested alongside its acetamide homolog (n=1, exemplified by compound I20) to determine whether the extra methylene unit enhances, retains, or abolishes microtubule‑stabilising activity. The acetamide series I20 demonstrated IC₅₀ values of 7.0–20.3 µM and promoted protofilament assembly; the propanamide analog provides the critical n=2 data point that defines the linker‑length SAR and informs whether further homologation (n=3, butanamide) is warranted [4].

Physicochemical Profiling: logP‑Dependent Membrane Permeability Studies

CAS 181475-72-9, with calculated logP ≈ 3.0–3.5, occupies a lipophilicity range that is distinct from the rhodanine‑3‑acetic acid analogs (logP 2.35–2.70). This compound can therefore serve as a tool to probe the relationship between logP and membrane permeability (e.g., PAMPA or Caco‑2 assays) within the rhodanine chemotype. Paired with its carboxylic acid congener (logP ~1.5 for the propanoic acid analog), the two compounds establish a lipophilicity gradient that can correlate with cellular uptake and efflux ratios [5].

Quote Request

Request a Quote for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.